molecular formula C21H24ClN5O3S B11240051 5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide

5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B11240051
M. Wt: 462.0 g/mol
InChI Key: YQUBLCNCRPIBEG-UHFFFAOYSA-N
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Description

5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps. The process begins with the preparation of the core structure, which is then functionalized to introduce the desired substituents.

  • Step 1: Preparation of the Core Structure

    • The core structure can be synthesized through a series of condensation reactions involving aromatic amines and sulfonyl chlorides.
    • Reaction conditions: Typically carried out in an inert atmosphere using solvents like dichloromethane or toluene, with catalysts such as triethylamine.
  • Step 2: Functionalization

    • The core structure is further functionalized by introducing the dimethylamino and pyrimidinyl groups.
    • Reaction conditions: This step often requires the use of strong bases like sodium hydride and high temperatures to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
    • Common reagents: Potassium permanganate, chromium trioxide.
  • Reduction

    • Reduction reactions can target the nitro groups, converting them to amines.
    • Common reagents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
  • Substitution

    • The aromatic rings in the compound can undergo electrophilic substitution reactions.
    • Common reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of carboxylic acids and aldehydes.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of halogenated and nitrated derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology

  • Investigated for its potential as an antibacterial and antifungal agent.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine

  • Explored for its potential use in the treatment of bacterial infections.
  • Evaluated for its anti-inflammatory properties and potential use in treating inflammatory diseases.

Industry

  • Utilized in the development of new materials with specific chemical properties.
  • Applied in the formulation of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
  • 5-chloro-N-(4-(1,5-disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide

Uniqueness

  • The presence of the dimethylamino and pyrimidinyl groups in 5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide imparts unique chemical and biological properties.
  • Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with biological targets.
  • Its unique structure allows for a broader range of applications in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C21H24ClN5O3S

Molecular Weight

462.0 g/mol

IUPAC Name

5-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H24ClN5O3S/c1-13-10-18(30-5)19(12-17(13)22)31(28,29)26-16-8-6-15(7-9-16)24-21-23-14(2)11-20(25-21)27(3)4/h6-12,26H,1-5H3,(H,23,24,25)

InChI Key

YQUBLCNCRPIBEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C)OC

Origin of Product

United States

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